![molecular formula C14H11FO2 B1299039 4-[(3-Fluorophenyl)methoxy]benzaldehyde CAS No. 66742-57-2](/img/structure/B1299039.png)
4-[(3-Fluorophenyl)methoxy]benzaldehyde
Overview
Description
4-[(3-Fluorophenyl)methoxy]benzaldehyde (CAS RN: 66742-57-2) is an aromatic aldehyde characterized by a benzaldehyde core substituted with a 3-fluorobenzyloxy group at the para-position. Its molecular formula is C₁₄H₁₁FO₂, with a molecular mass of 230.23 g/mol and a melting point of 40–41°C . The compound is synthetically versatile, serving as a key intermediate in pharmaceuticals, such as the antiparkinsonian drug safinamide . Its structure combines the electrophilic aldehyde group with the electron-withdrawing 3-fluorophenyl methoxy substituent, influencing both reactivity and biological interactions.
Mechanism of Action
Target of Action
It is known to be used as an organic synthesis intermediate for laboratory research and drug molecule synthesis .
Mode of Action
In organic synthesis, the aldehyde group in the structure can be oxidized to a carboxylic group, or reduced to a hydroxyl group . Additionally, the aldehyde group can undergo a Wittig reaction to produce a corresponding alkene derivative .
Biochemical Pathways
Given its role as an intermediate in organic synthesis, it can be involved in various biochemical transformations depending on the specific context of the synthesis .
Pharmacokinetics
As an organic synthesis intermediate, its bioavailability would largely depend on the specific drug molecule it is used to synthesize .
Result of Action
As an intermediate in organic synthesis, its effects would be largely determined by the final compound it is used to produce .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[(3-Fluorophenyl)methoxy]benzaldehyde. For instance, it is known to be sensitive to oxidation by air over long periods of storage at room temperature, leading to the formation of corresponding benzoic acid compounds. Therefore, it is generally required to be stored at low temperatures (2 to 8 degrees Celsius) .
Biological Activity
4-[(3-Fluorophenyl)methoxy]benzaldehyde, a compound with the chemical formula CHFO and CAS number 66742-57-2, has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a fluorinated phenyl group attached to a methoxybenzaldehyde moiety. The presence of the fluorine atom is significant, as it often enhances biological activity through improved lipophilicity and electron-withdrawing effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, research focusing on N-aryl-N derivatives demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cells. The IC values for some derivatives were reported to be below 5 μM, indicating strong activity .
Table 1: Antiproliferative Activity of Related Compounds
Compound | Cell Line | IC (μM) |
---|---|---|
9b | A549 | < 5 |
9d | MCF7 | < 3 |
9g | PC3 | < 5 |
Control | Sorafenib | > 5 |
The introduction of electron-withdrawing groups like fluorine has been shown to enhance antiproliferative activity. For example, compounds with fluorinated substituents exhibited superior activity compared to their non-fluorinated counterparts .
The mechanism by which these compounds exert their anticancer effects involves multiple pathways:
- Cell Cycle Arrest : Compound 9b induced G2/M phase arrest in MCF7 cells in a concentration-dependent manner, suggesting that it disrupts normal cell cycle progression .
- Apoptosis Induction : Inhibition of key enzymes involved in lipid metabolism, such as Stearoyl-CoA desaturase 1 (SCD1), has been linked to increased apoptosis in cancer cells. SCD1 is crucial for maintaining lipid homeostasis and is often upregulated in tumors .
- Signal Transduction Pathways : Compounds like this compound may interact with various signaling pathways that regulate cell survival and proliferation, although specific pathways for this compound require further elucidation.
Case Studies
A recent study synthesized a series of derivatives related to this compound and evaluated their biological activities. Among these, compounds with trifluoromethyl groups showed enhanced potency against cancer cell lines compared to those with methoxy groups . These findings underscore the importance of structural modifications in enhancing biological activity.
Scientific Research Applications
Medicinal Chemistry
4-[(3-Fluorophenyl)methoxy]benzaldehyde has been investigated for its potential therapeutic applications. Its structure suggests that it may interact with biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. For instance, in vitro tests have shown its effectiveness against breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM, suggesting a promising therapeutic index for further development.
- Antimicrobial Properties : The compound has exhibited moderate activity against various Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL. This positions it as a potential lead compound in antibiotic development.
Organic Synthesis
This compound serves as an important building block in organic synthesis. It can be employed in various chemical reactions to create more complex molecules.
- Reactions Involving Aldehydes : The aldehyde functional group allows for nucleophilic addition reactions, making it useful in synthesizing alcohols and other derivatives.
- Formation of Schiff Bases : The compound can react with amines to form Schiff bases, which are valuable intermediates in organic synthesis.
Materials Science
The unique properties of this compound make it suitable for applications in materials science, particularly in the development of functional materials.
- Fluorescent Materials : Research has indicated that compounds with similar structures can exhibit aggregation-induced emission properties, suggesting potential applications in optoelectronic devices and sensors.
Study 1: Anticancer Activity
A study focused on the anticancer properties of this compound demonstrated significant inhibition of MCF-7 breast cancer cells. The findings indicated that treatment with this compound led to apoptosis and cell cycle arrest at the G1 phase.
Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial activity, researchers tested various concentrations of the compound against Staphylococcus aureus and reported MIC values that suggest its potential as a novel antibiotic agent.
Q & A
Q. What are the optimal synthetic routes for 4-[(3-Fluorophenyl)methoxy]benzaldehyde, and how can reaction yields be maximized?
Basic Research Question
A common method involves condensation reactions using 4-hydroxybenzaldehyde derivatives and fluorinated aryl halides. For example, a related benzaldehyde compound was synthesized by reacting 4-benzyloxy-3-methoxybenzaldehyde with 2-hydrazinopyridine in ethanol under acetic acid catalysis, achieving a 91% yield . To maximize yields:
- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency .
- Optimize stoichiometry (1:1 molar ratio of aldehyde to nucleophile) and add catalytic acetic acid to accelerate imine formation .
- Monitor reactions via TLC and NMR to track intermediate formation .
Q. How can discrepancies in NMR spectral data for this compound derivatives be resolved?
Advanced Research Question
Discrepancies often arise from solvent effects , conformational isomerism , or impurities. Methodological approaches include:
- Referencing standards : Align chemical shifts with residual solvent peaks (e.g., DMSO-d6 at 2.50 ppm for ¹H-NMR) .
- Variable-temperature NMR : Resolve dynamic equilibria by analyzing spectra at 298 K vs. higher temperatures .
- Comparative analysis : Cross-validate with FTIR (e.g., carbonyl stretch at ~1596 cm⁻¹) and HRMS to confirm molecular integrity .
- Crystallography : Resolve ambiguity using X-ray data, as seen in studies reporting dihedral angles (e.g., 78.31° between aromatic rings) .
Q. What strategies are effective for functionalizing this compound to enhance its bioactivity?
Advanced Research Question
Functionalization often targets the aldehyde group or methoxy-fluorophenyl moiety:
- Bromination : Introduce a bromomethyl group at the meta position to enable cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Thiazole conjugation : React with chloromethylthiazole derivatives to form bioactive hybrids, achieving >95% yield under mild conditions (room temperature, DMF) .
- Schiff base formation : Condense with hydrazines or amines to generate imine-linked derivatives, which exhibit improved solubility and binding affinity .
Q. What crystallographic techniques are suitable for determining the molecular conformation of this compound analogs?
Basic Research Question
Single-crystal X-ray diffraction is the gold standard:
- Grow crystals via slow evaporation in ethanol or DMSO .
- Analyze bond lengths (e.g., C=O at 1.21 Å) and angles (e.g., C8–C9–O3 at 109.2°) to confirm geometry .
- Identify non-covalent interactions (e.g., CH-π interactions at 3.14 Å) that influence packing and stability .
- Use software like SHELX for structure refinement and Mercury for visualization .
Q. How do solvent choices and reaction conditions influence the stability of this compound during synthesis?
Advanced Research Question
- Solvent effects : Polar solvents (e.g., DMF) stabilize intermediates but may promote aldol side reactions. Ethanol minimizes degradation while supporting imine formation .
- Temperature control : Reactions at room temperature reduce aldehyde oxidation compared to heated conditions .
- Acid/base environment : Mildly acidic conditions (e.g., acetic acid) prevent aldehyde racemization, whereas strong bases may deprotonate sensitive fluorophenyl groups .
- Inert atmosphere : Use nitrogen or argon to avoid oxidation, especially during prolonged reactions .
Q. What analytical methods are critical for assessing the purity of this compound in complex mixtures?
Basic Research Question
- HPLC-MS : Quantify impurities using reverse-phase C18 columns and ESI ionization .
- Elemental analysis : Validate C, H, N, and F content within ±0.3% of theoretical values .
- DSC/TGA : Monitor thermal stability (decomposition >175°C) to detect solvent residues or polymorphs .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
Advanced Research Question
- DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and identify electrophilic sites .
- Molecular docking : Predict binding modes with biological targets (e.g., enzymes) by simulating interactions with the fluorophenyl moiety .
- Solvent continuum models : Apply COSMO-RS to assess solvent effects on reaction kinetics .
Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
- Purification : Column chromatography is inefficient at scale; switch to recrystallization (ethanol/water) or flash distillation .
- Byproduct management : Optimize stoichiometry to minimize diaryl ether formation, a common side product .
- Safety : Handle fluorinated intermediates in fume hoods due to potential volatility and toxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:
*Multiple suppliers list this compound with varying purities (95–97%) .
Key Comparative Insights
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing Groups: The 3-fluorophenyl group in the target compound enhances electrophilicity at the aldehyde, favoring reactions like Schiff base formation.
- Triazole Hybrids : Derivatives with 1,2,3-triazole moieties (e.g., ) exhibit enhanced anticancer activity due to improved binding to biological targets, such as kinase enzymes .
- Methoxy vs.
Physicochemical Properties
- Melting Points : The target compound’s melting point (40–41°C ) reflects its crystalline nature, whereas bulkier analogs (e.g., C₂₁H₁₆F₂O₂ in ) are likely oils or amorphous solids due to increased molecular flexibility .
- Solubility : The 3-fluorophenyl methoxy group enhances lipid solubility compared to simpler aldehydes like 4-Fluoro-3-methoxybenzaldehyde (), which is more water-soluble due to its smaller size .
Properties
IUPAC Name |
4-[(3-fluorophenyl)methoxy]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKSIIHRKWTIRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358193 | |
Record name | 4-[(3-Fluorophenyl)methoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66742-57-2 | |
Record name | 4-[(3-Fluorophenyl)methoxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66742-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-((3-Fluorobenzyl)oxy)benzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066742572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(3-Fluorophenyl)methoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-Fluorbenzyloxy)benzaldehyd | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.937 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-((3-FLUOROBENZYL)OXY)BENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F835Z6XML4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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